molecular formula C28H29N5O6S B15038190 N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15038190
M. Wt: 563.6 g/mol
InChI Key: RHOASOKZWXOLAI-MUFRIFMGSA-N
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Description

This compound is a 1,2,4-triazole-based hydrazide derivative featuring a sulfanyl linkage and multiple methoxy-substituted aromatic groups. Its structure comprises:

  • A 1,2,4-triazole core substituted with a phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 3.
  • A sulfanyl (-S-) group at position 3 of the triazole, connected to an acetohydrazide moiety.
  • An (E)-configured benzylidene hydrazone derived from 2,4-dimethoxyphenylaldehyde.

The sulfanyl group may contribute to redox activity or metal coordination .

Properties

Molecular Formula

C28H29N5O6S

Molecular Weight

563.6 g/mol

IUPAC Name

N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C28H29N5O6S/c1-35-21-12-11-18(22(15-21)36-2)16-29-30-25(34)17-40-28-32-31-27(33(28)20-9-7-6-8-10-20)19-13-23(37-3)26(39-5)24(14-19)38-4/h6-16H,17H2,1-5H3,(H,30,34)/b29-16+

InChI Key

RHOASOKZWXOLAI-MUFRIFMGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the sulfanyl group and the methoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated systems and advanced purification techniques, such as chromatography, would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The methoxy groups and other substituents can be replaced with different functional groups to create derivatives with unique properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Key Observations:

Pyridine (e.g., ZE-4b, Compound 6m) or aminoethyl (Compound 9) substituents introduce hydrogen-bonding or π-stacking capabilities, which correlate with improved antitumor activity .

Functional Groups :

  • Sulfanyl (-S-) vs. sulfone (-SO₂-) linkages () alter electronic properties; sulfones are more polar and less prone to oxidation.

Physicochemical Properties

  • Melting Points : The target compound’s melting point is unreported, but analogues with methoxy groups (e.g., ) typically melt between 180–250°C, correlating with crystallinity induced by methoxy packing .
  • Solubility : Trimethoxy and hydroxybenzylidene derivatives () show improved aqueous solubility compared to nitro- or chlorophenyl analogues () due to hydrogen-bonding capacity.

Biological Activity

N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential biological activities. Its structure incorporates a hydrazide moiety linked to a triazole ring and methoxy-substituted phenyl groups, which may contribute to its pharmacological properties. This article reviews its biological activity based on recent studies.

  • Molecular Formula : C29H31N5O3S
  • Molecular Weight : 487.585 g/mol
  • CAS Number : 314287-61-1

Biological Activity Overview

Recent investigations have focused on the compound's antiproliferative and apoptotic effects against various cancer cell lines. The following sections detail these findings.

Antiproliferative Activity

The compound has shown significant cytotoxic effects against several cancer cell lines:

Cell LineIC50 (μM)
HepG21.38
A-5942.52
PC-33.21
HCT-116<10
MGC-803<20

These values indicate a strong inhibitory effect on cell proliferation, particularly in HepG2 cells, where it exhibited the lowest IC50 value, suggesting high potency compared to standard chemotherapeutics like podophyllotoxin .

The mechanism of action appears to involve the induction of apoptosis and disruption of the cell cycle:

  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound significantly increased the percentage of early and late apoptotic cells in HepG2 cells by 16.63-fold and 60.11-fold, respectively .
  • Cell Cycle Arrest : The compound caused a notable disturbance in the G2/M phase of the cell cycle, indicating its potential to halt cell division in cancer cells .
  • Mitochondrial Membrane Potential (MMP) : The compound decreased MMP levels, which is often associated with mitochondrial dysfunction and apoptosis .

Structure-Activity Relationship (SAR)

The presence of methoxy groups on the phenyl rings has been suggested to enhance lipophilicity and biological activity. The triazole ring also plays a critical role in mediating interactions with biological targets, possibly influencing enzyme inhibition and receptor binding .

Case Studies

Several studies have explored the biological activity of related compounds within the same structural class:

  • Study on Triazole Derivatives : A related study highlighted that triazole derivatives exhibited strong antiproliferative activity against various cancer cell lines, supporting the hypothesis that modifications in the triazole structure can significantly influence biological outcomes .
  • Cytotoxicity Evaluation : Another investigation reported that derivatives with similar substituents showed selective cytotoxicity towards tumor cells while sparing normal cells, indicating potential for therapeutic applications with reduced side effects .

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